2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide
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Overview
Description
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a chloropyridine moiety, and a propanamide backbone, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carbaldehyde and (S)-2-aminopropanamide.
Condensation Reaction: The aldehyde group of 6-chloropyridine-3-carbaldehyde reacts with the amino group of (S)-2-aminopropanamide under mild acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide: The enantiomer of the compound with different stereochemistry.
N-((6-chloropyridin-3-yl)methyl)propanamide: Lacks the amino group, resulting in different chemical properties.
Uniqueness
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)propanamide is unique due to its chiral nature and the presence of both amino and chloropyridine groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C9H12ClN3O |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C9H12ClN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14) |
InChI Key |
ORDLTCSQIZPCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=C1)Cl)N |
Origin of Product |
United States |
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